molecular formula C16H21ClO3 B1386153 Ethyl (4-chloro-2-cyclohexylphenoxy)acetate CAS No. 1011486-37-5

Ethyl (4-chloro-2-cyclohexylphenoxy)acetate

Cat. No.: B1386153
CAS No.: 1011486-37-5
M. Wt: 296.79 g/mol
InChI Key: BATUGUAQMCPQJW-UHFFFAOYSA-N
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Description

Ethyl (4-chloro-2-cyclohexylphenoxy)acetate is an organic compound with the molecular formula C16H21ClO3 It is a derivative of phenoxyacetic acid, where the phenoxy group is substituted with a 4-chloro and 2-cyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (4-chloro-2-cyclohexylphenoxy)acetate can be synthesized through a multi-step process involving the following key steps:

    Formation of 4-chloro-2-cyclohexylphenol: This intermediate is prepared by the chlorination of 2-cyclohexylphenol.

    Esterification: The 4-chloro-2-cyclohexylphenol is then reacted with ethyl chloroacetate in the presence of a base, such as sodium hydroxide, to form this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling the temperature, reaction time, and the concentration of reagents. The use of catalysts and solvents may also be employed to enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl (4-chloro-2-cyclohexylphenoxy)acetate undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or carboxylic acids, and reduction to form alcohols.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of a base and an appropriate solvent.

    Hydrolysis: Acidic or basic conditions can be used, with common reagents being hydrochloric acid or sodium hydroxide.

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride are commonly used.

Major Products Formed

    Substitution Reactions: Products include substituted phenoxyacetates.

    Hydrolysis: Products include 4-chloro-2-cyclohexylphenoxyacetic acid and ethanol.

    Oxidation and Reduction: Products include ketones, carboxylic acids, and alcohols.

Scientific Research Applications

Ethyl (4-chloro-2-cyclohexylphenoxy)acetate has various applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It may be used in studies involving enzyme inhibition or as a ligand in receptor binding studies.

    Industry: It can be used in the production of agrochemicals, such as herbicides or pesticides.

Mechanism of Action

The mechanism of action of Ethyl (4-chloro-2-cyclohexylphenoxy)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Ethyl (4-chloro-2-cyclohexylphenoxy)acetate can be compared with other phenoxyacetic acid derivatives, such as:

    Ethyl (4-chlorophenoxy)acetate: Lacks the cyclohexyl group, which may affect its binding affinity and specificity.

    Ethyl (2-cyclohexylphenoxy)acetate: Lacks the chloro group, which may influence its reactivity and stability.

    Ethyl (4-bromo-2-cyclohexylphenoxy)acetate: Similar structure but with a bromo group instead of a chloro group, which may alter its chemical properties and biological activity.

This compound is unique due to the presence of both the chloro and cyclohexyl groups, which confer specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

ethyl 2-(4-chloro-2-cyclohexylphenoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClO3/c1-2-19-16(18)11-20-15-9-8-13(17)10-14(15)12-6-4-3-5-7-12/h8-10,12H,2-7,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BATUGUAQMCPQJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(C=C(C=C1)Cl)C2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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